Methyl 6-amino-5-iodo-2-methylnicotinate

Catalog No.
S9010744
CAS No.
M.F
C8H9IN2O2
M. Wt
292.07 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-amino-5-iodo-2-methylnicotinate

Product Name

Methyl 6-amino-5-iodo-2-methylnicotinate

IUPAC Name

methyl 6-amino-5-iodo-2-methylpyridine-3-carboxylate

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

InChI

InChI=1S/C8H9IN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11)

InChI Key

VSALUGPPMYAXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)I)N

Methyl 6-amino-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H9IN2O2C_8H_9IN_2O_2 and a molecular weight of approximately 234.04 g/mol. This compound is characterized by the presence of an amino group and an iodine atom attached to a pyridine ring, which is a derivative of nicotinic acid. Its structure includes a methyl group at the 2-position and an iodine substituent at the 5-position of the pyridine ring, contributing to its unique chemical properties and potential biological activities .

Typical for compounds containing amino and halogen substituents. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, allowing for further functionalization of the compound.
  • Acylation: The amino group can undergo acylation to form amides, which may enhance biological activity.
  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

The synthesis of methyl 6-amino-5-iodo-2-methylnicotinate can be achieved through several methods:

  • Iodination of Nicotinic Derivatives: Starting from 6-methylpyridin-2-amine, iodine is introduced using periodic acid in acetic acid under controlled heating conditions. This method typically yields the desired iodinated product with moderate efficiency .
  • Amine Functionalization: The introduction of an amino group can be performed via reductive amination or direct amination methods, depending on the availability of starting materials.
  • Esterification: The final methyl ester can be obtained through the reaction of nicotinic acid derivatives with methanol in the presence of acid catalysts .

Methyl 6-amino-5-iodo-2-methylnicotinate has potential applications in several fields:

  • Pharmaceuticals: Due to its structural similarity to known bioactive compounds, it may serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
  • Research: It can be used as a probe in biological studies to explore mechanisms involving nicotinic receptors or other related pathways.

Interaction studies involving methyl 6-amino-5-iodo-2-methylnicotinate are essential for understanding its biological implications. Preliminary data suggest that compounds with similar structures may interact with various enzymes and receptors, potentially influencing metabolic pathways or signaling cascades. Further studies using techniques like molecular docking and binding assays would provide insights into its interaction profiles .

Methyl 6-amino-5-iodo-2-methylnicotinate shares structural similarities with other pyridine derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 6-amino-5-nitropyridineC7H8N2O2C_7H_8N_2O_2Contains a nitro group instead of iodine
Methyl 6-amino-5-chloronicotinateC8H9ClN2O2C_8H_9ClN_2O_2Contains chlorine instead of iodine
Methyl 6-amino-4-methylpyridineC8H10N2O2C_8H_{10}N_2O_2Methyl substitution at position 4
Methyl 6-amino-3-methylpyridineC8H10N2O2C_8H_{10}N_2O_2Methyl substitution at position 3

These compounds highlight the uniqueness of methyl 6-amino-5-iodo-2-methylnicotinate due to its specific combination of functional groups and halogen substitution, which may confer distinct biological activities and chemical reactivities compared to its analogs .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

291.97088 g/mol

Monoisotopic Mass

291.97088 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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